molecular formula C12H17N3O2 B1269141 N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide CAS No. 496013-13-9

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide

Cat. No.: B1269141
CAS No.: 496013-13-9
M. Wt: 235.28 g/mol
InChI Key: SEVLXKQTRSLPIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(hydrazinocarbonyl)benzoic acid with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a hydrazinocarbonyl group attached to a phenyl ring and a 3-methylbutanamide moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(2)7-11(16)14-10-5-3-9(4-6-10)12(17)15-13/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVLXKQTRSLPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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